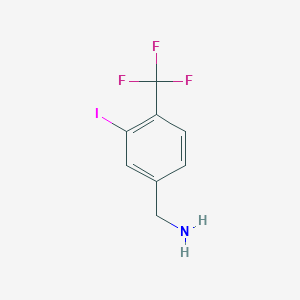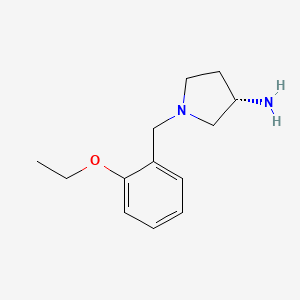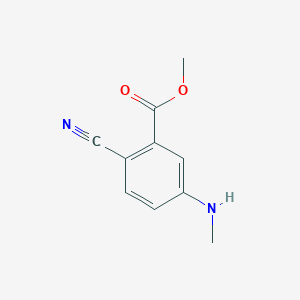
3-Fluorophenylmethylsulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorophenylmethylsulfoxide is an organic compound with the molecular formula C7H7FOS It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a methylsulfoxide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophenylmethylsulfoxide typically involves the oxidation of 3-Fluorophenylmethylsulfide. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored until the desired sulfoxide is formed .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and solvents can vary based on cost, availability, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorophenylmethylsulfoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide can yield the original sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 3-Fluorophenylmethylsulfone.
Reduction: 3-Fluorophenylmethylsulfide.
Substitution: Various substituted phenylmethylsulfoxides depending on the nucleophile used.
Scientific Research Applications
3-Fluorophenylmethylsulfoxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluorophenylmethylsulfoxide involves its interaction with various molecular targets. The sulfoxide group can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. The fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the phenyl ring .
Comparison with Similar Compounds
3-Fluorophenylmethylsulfone: Similar structure but with a sulfone group instead of a sulfoxide.
3-Fluorophenylmethylsulfide: The reduced form of 3-Fluorophenylmethylsulfoxide.
4-Fluorophenylmethylsulfoxide: Similar compound with the fluorine atom in a different position on the phenyl ring.
Properties
Molecular Formula |
C14H12F2OS |
|---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
1-fluoro-3-[(3-fluorophenyl)methylsulfinylmethyl]benzene |
InChI |
InChI=1S/C14H12F2OS/c15-13-5-1-3-11(7-13)9-18(17)10-12-4-2-6-14(16)8-12/h1-8H,9-10H2 |
InChI Key |
VONAWPTUGUPPDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS(=O)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15205229.png)
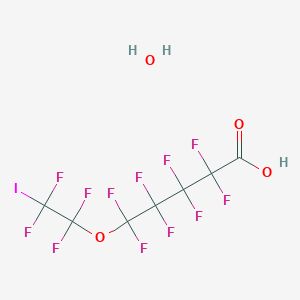
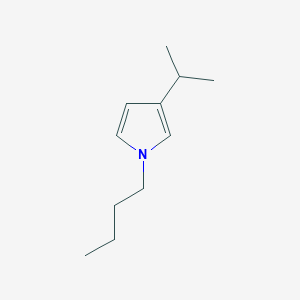

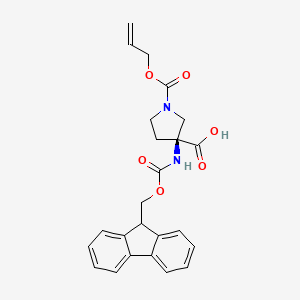
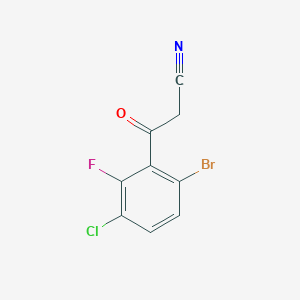
![6-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15205257.png)
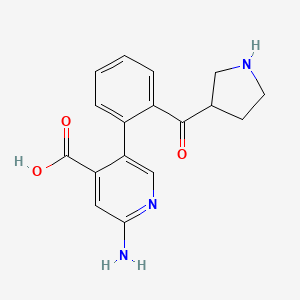

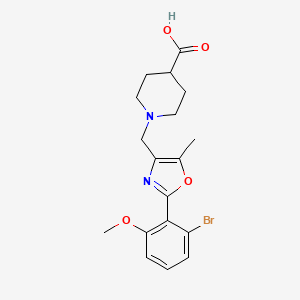
![5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15205299.png)
